3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid

Catalog No.
S13998986
CAS No.
M.F
C23H25NO5
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin...

Product Name

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C23H25NO5/c25-21(22(26)27)13-15-9-11-24(12-10-15)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,25H,9-14H2,(H,26,27)

InChI Key

KTJOVRDUFNHXMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid is a complex organic compound characterized by its unique structure that incorporates a piperidine ring and a fluorenyl methoxycarbonyl group. The molecular formula for this compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4}, and it has a molecular weight of approximately 395.46 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine functionalities can react with carboxylic acids to form amides, which are crucial in drug development.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.

These reactions enable the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Research indicates that compounds similar to 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid exhibit significant biological activities. These include:

  • Anticancer Properties: Some derivatives have shown effectiveness against various cancer cell lines.
  • Neuroprotective Effects: Potential applications in neurodegenerative diseases due to their ability to cross the blood-brain barrier.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

Further studies are required to elucidate the precise mechanisms of action and therapeutic potential.

Synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid can be achieved through several methods:

  • Direct Coupling Reaction: Reacting 9H-fluoren-9-ylmethanol with piperidin-4-carboxylic acid under acidic conditions.
  • Protective Group Strategies: Using protecting groups for amine and hydroxyl functionalities during synthesis to prevent unwanted reactions.
  • Multi-step Synthesis: Employing a series of reactions involving intermediate compounds to achieve the final product.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The primary applications of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid include:

  • Pharmaceutical Development: As a building block for designing new drugs targeting various diseases.
  • Biochemical Research: Useful in studies focusing on enzyme interactions and receptor binding.
  • Material Science: Potential applications in developing new materials with specific chemical properties.

Interaction studies are crucial for understanding how 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid interacts with biological targets. Key areas include:

  • Receptor Binding Assays: Evaluating affinity towards specific receptors, which can indicate potential therapeutic uses.
  • Enzyme Activity Modulation: Assessing how the compound affects enzyme kinetics and pathways relevant to disease states.

Such studies help identify potential side effects and optimize drug design.

Several compounds share structural similarities with 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid, including:

Compound NameCAS NumberMolecular FormulaUnique Features
3-(1-{[(tert-butoxy)carbonyl]piperidin-4-yl}-2-amino)propanoic acid313052-02-7C28H34N2O6Contains tert-butoxy group
(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid193693-67-3C21H21NO4Different piperidine position
(S)-2((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-y)propanoic acid2408958-79-0C28H34N2O6Contains additional amino group

These compounds highlight the diversity within this chemical class while demonstrating unique functional groups that may confer different biological activities or pharmacological properties.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

395.17327290 g/mol

Monoisotopic Mass

395.17327290 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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